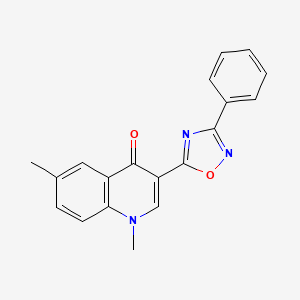

1,6-dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one

Description

The exact mass of the compound this compound is 317.116426730 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,6-dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c1-12-8-9-16-14(10-12)17(23)15(11-22(16)2)19-20-18(21-24-19)13-6-4-3-5-7-13/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJPYMHGJJWNIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be characterized by its unique structure which includes a quinoline moiety and an oxadiazole ring. The molecular formula is C17H18N4O, and its CAS number is 1223888-72-9.

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline and oxadiazole possess significant antimicrobial properties. For example, compounds similar to this compound have been tested against various bacterial strains. In vitro assays demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 25.6 |

| Escherichia coli | 30.1 |

| Pseudomonas aeruginosa | 24.3 |

| Candida albicans | 18.3 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound were evaluated in animal models. The compound exhibited a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when tested in a monoiodoacetate-induced osteoarthritis model. Histological analysis revealed improvements in joint integrity and reduced edema in treated groups compared to controls .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with key biological targets. The compound showed favorable binding affinity to cyclooxygenase enzymes (COX), which are critical in the inflammatory response. The docking simulations indicated that the compound interacts with amino acids crucial for enzyme activity, suggesting a mechanism of action that involves inhibition of prostaglandin synthesis .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving male albino rats, the administration of this compound resulted in a significant decrease in pain scores and inflammatory markers compared to untreated groups. The study highlighted the potential of this compound as an anti-inflammatory agent suitable for treating conditions like osteoarthritis .

Case Study 2: Antimicrobial Efficacy

A series of experiments conducted on various bacterial strains demonstrated that the compound effectively inhibited bacterial growth at low concentrations. This suggests its potential use in treating infections caused by resistant strains .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment. The mechanisms through which it exerts its effects include:

- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation and survival.

- Targeting Kinases : It affects receptor tyrosine kinases and other signaling pathways that are often dysregulated in cancer.

- Induction of Apoptosis : The compound can induce apoptosis in malignant cells by activating intrinsic apoptotic pathways.

Scientific Research Applications

The applications of 1,6-dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one can be categorized into several areas:

Anticancer Research

Numerous studies have investigated the compound's potential in treating various types of cancer. For instance:

- Case Study 1 : In vitro studies demonstrated significant cytotoxic effects against breast cancer cell lines. The compound's ability to inhibit HDACs was linked to reduced cell viability and increased apoptosis rates.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Preliminary findings suggest it may possess activity against certain bacterial strains.

Neuroprotective Effects

Emerging studies indicate potential neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanism may involve modulation of oxidative stress pathways.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study Overview

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant inhibition of tumor growth in xenograft models. |

| Antimicrobial Properties | Effective against Gram-positive bacteria with low MIC values. |

| Neuroprotection | Reduced neuronal death in models of oxidative stress. |

Q & A

Q. What are the recommended synthetic strategies for preparing 1,6-dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one?

A modular approach is typically employed, starting with the synthesis of the 1,2,4-oxadiazole ring. For example:

- Step 1 : Synthesize the 3-phenyl-1,2,4-oxadiazole moiety via microwave-assisted cyclization of Boc-protected precursors (e.g., para-aminobenzoic acid derivatives) with hydroxylamine derivatives under optimized conditions .

- Step 2 : Couple the oxadiazole intermediate to the dihydroquinolinone core using palladium-catalyzed cross-coupling or nucleophilic substitution. Post-reaction workup often involves ethyl acetate extraction and drying over anhydrous Na₂SO₄ .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR are essential for confirming regiochemistry, particularly distinguishing between oxadiazole substitution patterns (e.g., 3-phenyl vs. 5-phenyl). Key signals include aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (δ 165–175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for detecting trace impurities .

- FT-IR : Identifies functional groups like C=N (1600–1650 cm⁻¹) and C=O (1680–1750 cm⁻¹) .

Q. How is the compound initially screened for biological activity?

- In vitro assays : Evaluate cytotoxicity (MTT assay), anti-inflammatory activity (NF-κB inhibition in macrophages), or receptor-binding affinity (e.g., S1P1 receptor) .

- Genotoxicity screening : Use Ames tests or SOS response assays to assess mutagenic potential, as oxadiazole derivatives may exhibit contradictory bioactivity (e.g., therapeutic vs. genotoxic) .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Q. How can computational methods guide structure-activity relationship (SAR) studies?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like S1P1. Substituents at the 3-phenyl position (e.g., electron-withdrawing groups) enhance receptor affinity .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to correlate electronic properties with antioxidant or anti-inflammatory activity .

Q. How do researchers resolve contradictions between genotoxicity and therapeutic potential?

- Method : Perform comparative dose-response studies across multiple assays. For example, a compound may show genotoxicity at high doses (Ames test) but therapeutic anti-inflammatory effects at lower doses (NF-κB inhibition) .

- Mitigation : Introduce polar substituents (e.g., hydroxyl or carboxyl groups) to reduce metabolic activation of the oxadiazole ring .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 20 minutes at 150°C for oxadiazole cyclization) .

- Catalyst screening : Pd(OAc)₂/XPhos systems improve coupling efficiency for quinolinone-oxadiazole conjugation (>80% yield) .

Q. How are fluorescent probes derived from this compound used in pharmacological studies?

- Design : Attach fluorescein or dansyl tags to the quinolinone core via alkylation or amide coupling. For example, ST-1628 (a fluorescent S1P1 ligand) enables real-time tracking of receptor internalization .

- Validation : Confocal microscopy and flow cytometry confirm target engagement in live cells .

Q. What are the limitations of current pharmacological models for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.